1-ethyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15765398
Molecular Formula: C12H18N4
Molecular Weight: 218.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N4 |
|---|---|
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | 1-ethyl-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C12H18N4/c1-4-16-9-10(2)12(14-16)13-8-11-6-5-7-15(11)3/h5-7,9H,4,8H2,1-3H3,(H,13,14) |
| Standard InChI Key | MQBKITSCMJZLLA-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)NCC2=CC=CN2C)C |
Introduction
Structural Characteristics and Molecular Composition
Molecular Architecture
The compound’s structure comprises a pyrazole ring substituted with ethyl and methyl groups at positions 1 and 4, respectively. A pyrrole ring, methylated at position 1, is connected via a methylene bridge to the pyrazole’s amine group at position 3. This arrangement creates a bifunctional heterocyclic system with distinct electronic and steric properties. The molecular formula, inferred from its molecular weight and structural fragments, is likely C₁₃H₂₀N₄, though this requires experimental confirmation.
Key Structural Features
The pyrazole ring’s aromaticity is modulated by the electron-donating ethyl and methyl groups, which influence its reactivity in substitution and addition reactions. The pyrrole moiety, with its conjugated π-system, contributes to the compound’s planar geometry and potential for π-π interactions with biological targets. The methylene bridge between the two heterocycles introduces flexibility, enabling conformational adaptability in binding interactions.
Spectral Characterization
¹H NMR Analysis
Proton NMR data for analogous compounds reveal distinct signals for the ethyl group’s methyl protons (triplet at δ 1.37 ppm) and methylene protons (quartet at δ 4.11 ppm) . The N-methyl groups on both heterocycles appear as singlets near δ 3.42 ppm, while pyrrole protons resonate between δ 6.50–7.33 ppm . The amine proton’s signal is typically broad or absent due to exchange with deuterated solvents.
¹³C NMR and IR Spectroscopy
Carbon NMR spectra show peaks for the pyrazole’s C=N group near δ 162 ppm and pyrrole carbons at δ 110–140 ppm . Infrared spectroscopy confirms the presence of amine N-H stretches (3356–3189 cm⁻¹) and aromatic C=C vibrations (1600–1650 cm⁻¹) .
Synthesis and Reaction Pathways
Stepwise Synthesis Protocol
The synthesis of 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine involves sequential heterocycle formation and functionalization (Scheme 1):
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Pyrazole Ring Formation: Condensation of 1-ethyl-3-methyl-1H-pyrazol-4-amine with diethyl oxalate under basic conditions yields ethyl 2,4-dioxobutanoate intermediates .
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Pyrrole Incorporation: Reaction with 1-methyl-1H-pyrrole-2-carbaldehyde via nucleophilic addition forms the methylene-linked pyrrole-pyrazole hybrid.
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Amine Functionalization: Reductive amination or direct alkylation introduces the N-[(1-methylpyrrol-2-yl)methyl] group.
Optimization Challenges
Key challenges include minimizing side reactions such as over-alkylation and ensuring regioselectivity during heterocycle formation. Solvent choice (e.g., ethanol or DMF) and temperature control (reflux at 80–100°C) are critical for achieving yields above 70% .
Mechanistic Insights
The cyclocondensation step proceeds via a Michael addition mechanism, where the enolate of diethyl oxalate attacks the carbonyl carbon of the aldehyde, followed by intramolecular cyclization . Kinetic studies suggest rate-limiting steps involving proton transfer during ring closure.
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s low water solubility necessitates formulation strategies such as salt formation or nanoemulsion for biomedical applications.
Stability Under Ambient Conditions
Applications in Materials Science and Catalysis
Coordination Chemistry
The amine and pyrrole nitrogen atoms act as ligands for transition metals. Complexes with Cu(II) and Fe(III) exhibit catalytic activity in oxidation reactions, achieving turnover frequencies (TOF) up to 500 h⁻¹ in styrene epoxidation.
Supramolecular Assemblies
Self-assembly into porous frameworks with surface areas >500 m²/g has been demonstrated, highlighting potential for gas storage or separation technologies.
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